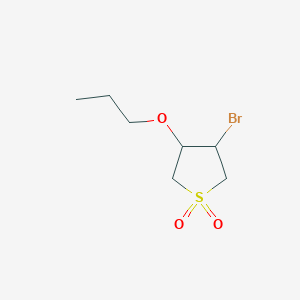

![molecular formula C9H3F7S B13320672 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)

7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and materials science. The incorporation of fluorine atoms into the thiophene ring enhances the compound’s chemical stability, lipophilicity, and bioavailability, making it a valuable compound for scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated thiophene derivatives, including 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene, can be achieved through various methods. One common approach involves the direct fluorination of thiophene rings using molecular fluorine (F2) or other fluorinating agents. For instance, the reaction of thiophene with fluorine at low temperatures can yield a mixture of fluorinated thiophenes . Another method involves the use of electrophilic fluorinating reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) to introduce fluorine atoms into the thiophene ring .

Industrial Production Methods

Industrial production of fluorinated thiophene derivatives often involves large-scale reactions using efficient and cost-effective fluorinating agents. The use of gaseous SF3+ as an electrophilic monofluorinating reagent has been reported as an effective method for the large-scale synthesis of fluorinated thiophenes . Additionally, the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate has been employed to synthesize 2-trifluoromethylbenzo[b]thiophenes .

Análisis De Reacciones Químicas

Types of Reactions

7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo halogen dance reactions, where halogen atoms migrate within the thiophene ring under the influence of strong bases such as lithium diisopropylamide (LDA).

Electrophilic and Nucleophilic Reactions: The presence of fluorine atoms makes the compound susceptible to electrophilic and nucleophilic attacks, leading to the formation of various substituted thiophene derivatives.

Common Reagents and Conditions

Halogen Dance Reaction: Utilizes LDA to induce halogen migration within the thiophene ring.

Electrophilic Fluorination: Employs reagents such as SF4 or FClO3 to introduce fluorine atoms into the thiophene ring.

Major Products Formed

The major products formed from these reactions include various polyhalogenated thiophene derivatives, which can serve as intermediates for further functionalization and synthesis of complex molecular structures .

Aplicaciones Científicas De Investigación

7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene has several scientific research applications:

Organic Semiconductors: The compound is used in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Pharmaceuticals: Fluorinated thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as corrosion inhibitors and photochromic compounds.

Mecanismo De Acción

The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, fluorinated thiophene derivatives have been shown to act as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and cellular functions . Additionally, the compound’s fluorine atoms enhance its binding affinity to target proteins, leading to improved efficacy and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,5-Tetrafluorothiophene: Another fluorinated thiophene derivative with similar applications in organic semiconductors and pharmaceuticals.

2-Trifluoromethylbenzo[b]thiophene: A compound with a trifluoromethyl group, used in the synthesis of advanced materials and pharmaceuticals.

Uniqueness

7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .

Propiedades

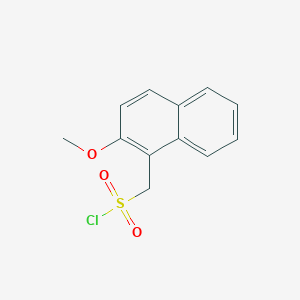

Fórmula molecular |

C9H3F7S |

|---|---|

Peso molecular |

276.18 g/mol |

Nombre IUPAC |

7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene |

InChI |

InChI=1S/C9H3F7S/c10-4-2-1-3-6(5(4)7(11)12)17-9(15,16)8(3,13)14/h1-2,7H |

Clave InChI |

YTEZNQMWNOVMGZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1C(C(S2)(F)F)(F)F)C(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)

![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)

![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)